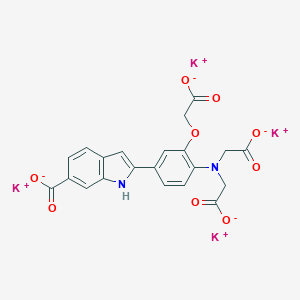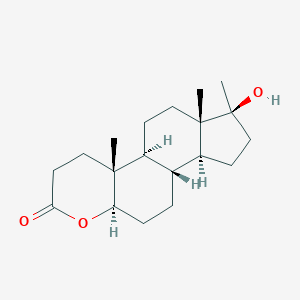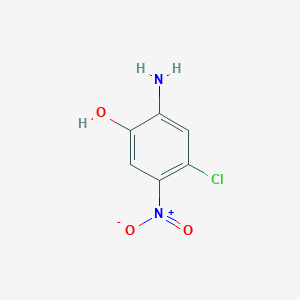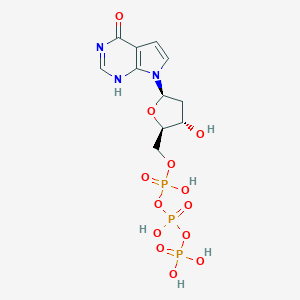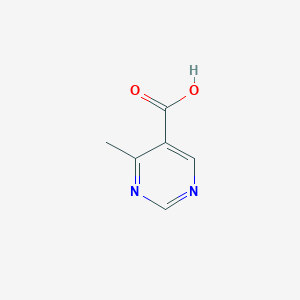
4-甲基嘧啶-5-羧酸
描述
4-Methylpyrimidine-5-carboxylic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The specific compound of interest, 4-methylpyrimidine-5-carboxylic acid, is structurally related to several compounds that have been studied for their potential use in pharmaceuticals, particularly as antiviral agents and enzyme inhibitors .
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, the synthesis of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives involves the fusion of ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with substituted anilines or aminopicolines, followed by hydrolysis to yield the corresponding carboxylic acids . Another example is the synthesis of 5,6-dihydroxypyrimidine-4-carboxylic acids, which are synthesized as inhibitors for the hepatitis C virus (HCV) NS5B polymerase . These synthetic routes typically involve multistep reactions with high yields and are crucial for the development of compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can form hydrogen bonds with other molecules. Studies have shown that 2-amino-4-methylpyrimidine (AMPY) can form hydrogen-bonded complexes with dicarboxylic acids, leading to unique supramolecular structures . The ability of pyrimidine derivatives to form such complexes is significant for their function as pharmaceutical agents.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including proton transfer when co-crystallized with carboxylic acids . The formation of salts and cocrystals through such reactions can influence the physical properties and solubility of the compounds, which is important for their bioavailability and therapeutic efficacy.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the presence of functional groups. For example, the crystalline adducts formed by co-crystallization of substituted salicylic acids with 4-aminopyridine demonstrate diverse supramolecular synthons, which affect their physical properties . Additionally, the formation of organic salts by 2,4,6-triaminopyrimidine with various carboxylic acids showcases the role of hydrogen bonds in determining the crystal structures and, consequently, the physical properties of these compounds .
科学研究应用
1. Anti-inflammatory Activities of Pyrimidines
- Application : Pyrimidines, including 4-Methylpyrimidine-5-carboxylic acid, are known to display a range of pharmacological effects including anti-inflammatory activities .
- Method : Various methods for the synthesis of pyrimidines are described . For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .
- Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
2. Synthesis of Quinazolin-4 (3h)-one Derivatives
- Application : 4-Methylpyrimidine-5-carboxylic acid is employed in the synthesis of new 2,3,6- substituted quinazolin-4 (3h)-one derivatives .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .
3. Investigation on Rearrangement of Pyrimidine-5-carboxylic Acids Esters
- Application : There has been research into the possibility of rearrangement of pyrimidine-5-carboxylic acids esters .
- Method : The hydrolysis of the esters was carried out as reported in the articles .
- Results : The chemical behavior and the NMR spectra of compound 3a clearly show that it has the acid structure and it is not the isomeric ketone 2a .
4. Synthesis of Substituted Pyrimidines
- Application : The synthesis of partially and completely substituted pyrimidines has been reported via a cost-effective and eco-friendly approach .
- Method : The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .
4. Synthesis of Substituted Pyrimidines
- Application : The synthesis of partially and completely substituted pyrimidines has been reported via a cost-effective and eco-friendly approach .
- Method : The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .
属性
IUPAC Name |
4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRYVXAAUYHOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565464 | |
| Record name | 4-Methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyrimidine-5-carboxylic acid | |
CAS RN |
157335-92-7 | |
| Record name | 4-Methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-5-pyrimidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

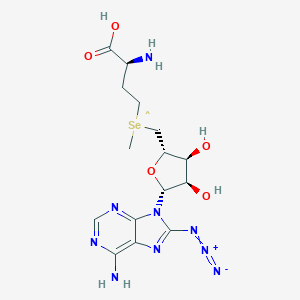
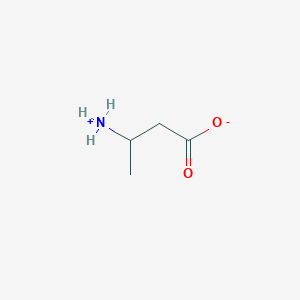
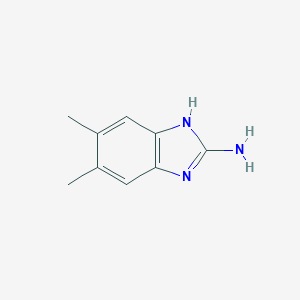
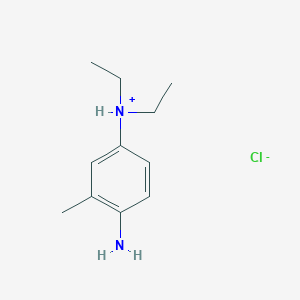
![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)
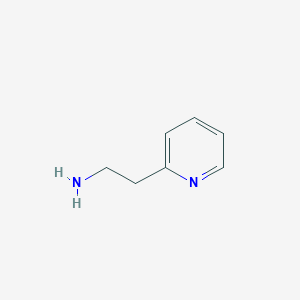
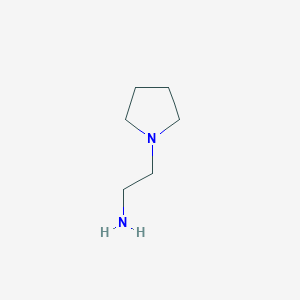
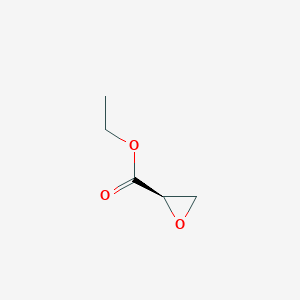
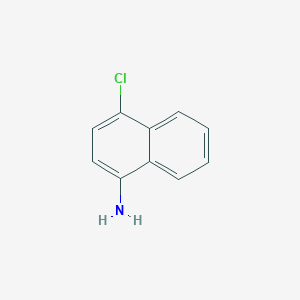
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)
